1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea
Description
Properties
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLKPHNYUKLXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Procedure :
- Condensation of 1-phenylpropan-2-one with 4-methylpiperazine in methanol under acidic catalysis.
- Reduction with sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂/Pd-C).
Optimized Conditions :
- Solvent : Methanol or ethanol.
- Catalyst : ZnCl₂ (0.5 equiv) for imine formation.
- Reducing Agent : NaBH₃CN (2.0 equiv) at 0°C to 25°C.
- Yield : 75–85% after column chromatography (hexane:ethyl acetate = 8:2).
Characterization :
- MS (ESI) : m/z 262.2 [M+H]⁺ (calculated for C₁₄H₂₃N₃).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.21–7.35 (m, 5H, Ar-H), 3.53 (s, 2H, CH₂), 2.36 (s, 3H, N-CH₃).
Thiourea Formation Strategies
Isothiocyanate-Amine Coupling
General Protocol :
- React 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine (1.0 equiv) with phenyl isothiocyanate (1.1 equiv) in dichloromethane (DCM) at 25°C.
- Stir for 12–24 hours under inert atmosphere.
Workup :
- Wash with brine, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (ethyl acetate:methanol = 9:1).
Mechanistic Insight :
- Nucleophilic attack of the amine on the electrophilic carbon of isothiocyanate forms the thiourea bond.
One-Pot Cascade Reaction with CS₂
Procedure :
- Combine 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine (1.0 equiv), aniline (1.0 equiv), and CS₂ (1.2 equiv) in DMSO.
- Stir at 80°C for 6–8 hours without additional reagents.
Key Advantages :
- Avoids isolation of toxic isothiocyanate intermediates.
- Solvent : DMSO acts as both solvent and mild oxidizer.
Characterization :
Dithiocarbamate Intermediate Route
Steps :
- Generate dithiocarbamate by treating 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine with CS₂ in aqueous NaOH.
- Desulfurize with cyanuric acid (1.5 equiv) in acetonitrile at 60°C for 12 hours.
Limitations :
- Requires careful pH control to prevent decomposition.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Isothiocyanate-Amine | DCM, 25°C, 24h | 70–78% | >95% | High selectivity |
| One-Pot CS₂/DMSO | DMSO, 80°C, 8h | 82–88% | >98% | No intermediate isolation |
| Dithiocarbamate Route | NaOH/H₂O → cyanuric acid/MeCN, 60°C, 12h | 65–72% | 90–95% | Scalability |
Critical Reaction Parameters
- Temperature : Elevated temperatures (80°C) accelerate CS₂-mediated thiourea formation but risk side reactions.
- Solvent Polarity : Polar aprotic solvents (DMSO) enhance electrophilicity of CS₂.
- Stoichiometry : Excess CS₂ (1.2 equiv) ensures complete conversion of primary amine.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : C=S bond length 1.68 Å, confirming thiourea geometry.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the thiourea moiety to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is a synthetic organic compound belonging to the class of piperazine derivatives. Its structural complexity, featuring both piperazine and thiourea moieties, suggests potential applications across various scientific disciplines, particularly in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
This compound has garnered attention for its potential pharmacological activities. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Preliminary studies have shown that thiourea derivatives can inhibit tumor cell proliferation in various cancer cell lines, including breast and ovarian cancers. For instance, compounds structurally related to this thiourea have demonstrated cytotoxic effects against MCF7 and SKOV-3 cell lines .
- Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Thiourea derivatives have been investigated for their ability to disrupt microbial cell function, making them candidates for developing new antimicrobial agents .
Biological Research
In biological assays, this compound can be utilized to study:
- Receptor Binding : The piperazine moiety allows the compound to mimic natural ligands, facilitating binding studies with various receptors involved in neurotransmission and other physiological processes.
- Enzyme Interactions : The compound can serve as a substrate or inhibitor in enzyme assays, helping elucidate mechanisms of action for specific enzymes involved in metabolic pathways.
Industrial Applications
The versatility of this compound extends to industrial applications where it may be used as:
- Intermediate in Synthesis : It can act as a building block for synthesizing more complex organic molecules, particularly those required in pharmaceuticals or agrochemicals.
- Material Science : Its unique properties may allow it to be incorporated into polymers or coatings that require specific functional characteristics.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of thiourea derivatives:
Mechanism of Action
The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea involves its interaction with biological targets such as enzymes or receptors. The piperazine ring and thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-phenylthiourea: Lacks the phenylpropan-2-yl group, which may affect its biological activity.
1-(1-Phenylpropan-2-yl)-3-phenylthiourea: Lacks the piperazine ring, which may reduce its ability to interact with certain biological targets.
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea: Similar structure but with a urea moiety instead of thiourea, which may alter its chemical reactivity and biological properties.
Uniqueness
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is unique due to the combination of its piperazine ring, phenyl groups, and thiourea moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Biological Activity
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is a synthetic compound that belongs to the class of thiourea derivatives. Its unique structure, characterized by a piperazine ring and urea moiety, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The compound's structure can be summarized as follows:
Thiourea derivatives, including the compound in focus, exhibit various biological activities attributed to their ability to form hydrogen bonds and interact with biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Thiourea derivatives have shown significant antibacterial and antifungal properties. Studies indicate that they can inhibit the growth of pathogenic bacteria and fungi through disruption of cellular processes .
- Anticancer Properties : Research has demonstrated that thiourea compounds can target specific molecular pathways involved in cancer progression. They exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency .
- Anti-inflammatory Effects : Some thiourea derivatives have been reported to possess anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylpiperazine | Contains a piperazine ring | CNS effects | Basic structure for many derivatives |
| m-Tolylurea | Urea derivative with methyl group | Potential herbicide | Simpler structure compared to target compound |
| 2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acid | Piperazine and phenolic structure | Anti-inflammatory properties | More complex due to additional functional groups |
The unique combination of functional groups in this compound contributes to its specific biological activities and therapeutic applications.
Anticancer Activity
A study evaluating various thiourea derivatives found that those similar to this compound exhibited promising anticancer activity against human leukemia cell lines, with IC50 values as low as 1.50 µM . This suggests a potential for further development as an anticancer agent.
Antimicrobial Efficacy
In another study, thiourea derivatives were tested against a panel of pathogenic bacteria, demonstrating significant antibacterial activity. The structure-function relationship indicated that modifications to the thiourea moiety could enhance efficacy against specific bacterial strains .
Q & A
Q. What are the established synthetic routes for 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea?
The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling, nitro-group reduction, and deprotection. For example:
- Step 1 : Use Pd₂(dba)₃ and BINAP in toluene under nitrogen to couple intermediates containing 4-methylpiperazine .
- Step 2 : Reduce nitro groups using Fe powder and NH₄Cl in ethanol .
- Step 3 : Deprotect tert-butyl carbamates with HCl/MeOH and neutralize with K₂CO₃ .
Key Considerations : Optimize reaction time (12–24 hours) and monitor intermediates via TLC or LC-MS.
Q. Which spectroscopic techniques are prioritized for structural confirmation?
Q. What initial biological screening approaches are recommended?
- Cytotoxicity Assays : Use HL-60 or K562 leukemia cell lines with MTT/WST-1 assays (48–72 hr exposure) .
- Apoptosis Detection : Measure caspase-3 activation via fluorometric substrates or flow cytometry (Annexin V/PI staining) .
- Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
Q. How can solubility challenges in biological assays be addressed?
Q. What structural features influence its biological activity?
- 4-Methylpiperazine : Enhances solubility and modulates target binding .
- Thiourea Core : Critical for hydrogen bonding with biological targets (e.g., kinases or caspases) .
- Phenyl Substituents : Influence lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Catalyst Screening : Compare Pd₂(dba)₃ with Pd(OAc)₂/XPhos systems for coupling efficiency .
- Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Purity Criteria : Aim for >95% purity (HPLC, λ = 254 nm) and characterize by elemental analysis .
Q. How to resolve contradictions in structural data (e.g., crystallography vs. NMR)?
Q. What mechanistic studies elucidate its anticancer activity?
- Kinase Profiling : Screen against TNIK or P2X receptors via ATP-competitive assays .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or ER stress) .
- In Vivo Models : Evaluate efficacy in xenograft mice (5–20 mg/kg, IP/PO) with pharmacokinetic profiling .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
Q. Which crystallography techniques confirm its 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
